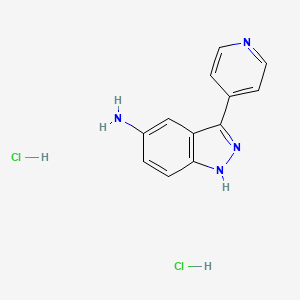
3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Efficient Synthesis and X-ray Structure : Research by El-Kurdi et al. (2021) discusses the synthesis of triazolopyridines, related to the chemical family of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. The study highlights the use of N-Chlorosuccinimide (NCS) for oxidative cyclization of hydrazones under mild conditions. The structural characterization of these compounds was achieved through various methods including X-ray diffraction (El-Kurdi et al., 2021).
Biological Activity Studies
Anticancer Activities : Demirci and Demirbas (2019) synthesized molecules starting from a compound structurally similar to this compound. They explored the enhancement of biological activity with other heterocycles and determined the anticancer activity of the resulting compounds against prostate cancer cell lines (Demirci & Demirbas, 2019).
Antimicrobial Activities : Bayrak et al. (2009) synthesized new compounds starting from isonicotinic acid hydrazide, related to this compound. They evaluated these compounds for their antimicrobial activities, showing that many of them exhibited good or moderate activity (Bayrak et al., 2009).
Chemical and Spectroscopic Characterization
- Synthesis and Characterization of Derivatives : Gogireddy et al. (2014) synthesized a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives. These compounds were characterized by spectral data, providing insights into the chemical properties of similar compounds (Gogireddy et al., 2014).
Biochemical Analysis
Biochemical Properties
3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These interactions can modulate enzyme activity, leading to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in cellular signaling pathways and gene expression . The compound’s ability to bind to specific proteins and enzymes is crucial for its biochemical activity and its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can result in adverse effects, including toxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s effects on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and degradation processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution within cells can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its effects on cellular processes.
properties
IUPAC Name |
3-pyridin-4-yl-1H-indazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4.2ClH/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8;;/h1-7H,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYXWBIJGUDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




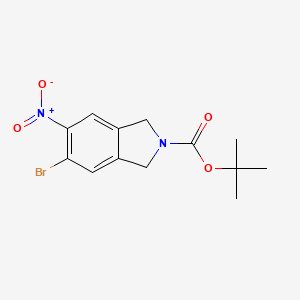
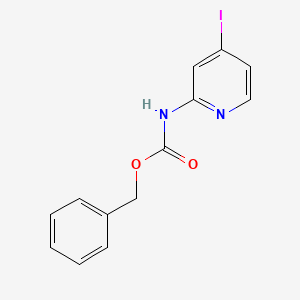

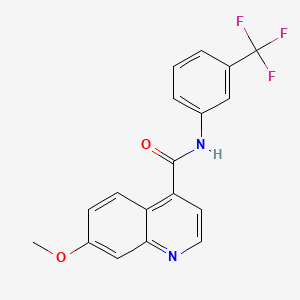
![N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide](/img/structure/B1405365.png)

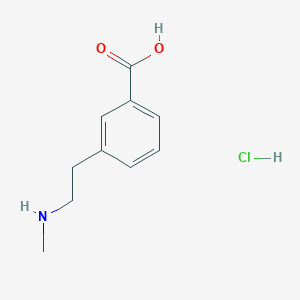
![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)
![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
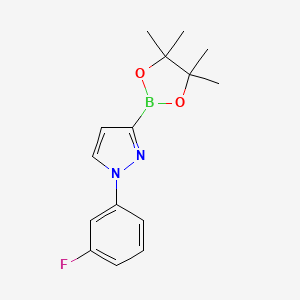

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
